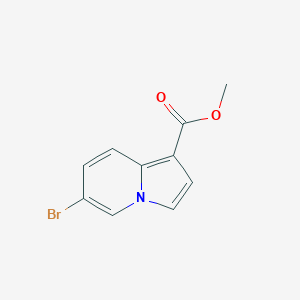

Methyl 6-bromoindolizine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromoindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-5-12-6-7(11)2-3-9(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXUNJZHIYKHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CN2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Bromoindolizine 1 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections

A plausible retrosynthetic analysis for Methyl 6-bromoindolizine-1-carboxylate commences with the disconnection of the indolizine (B1195054) core. The most common and effective strategy for the formation of the indolizine ring system is the [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition. This approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.

For the target molecule, the key disconnection is made across the C1-C2 and C3-N bonds of the five-membered ring. This reveals a pyridinium ylide synthon and an alkyne dipolarophile. The bromine substituent at the C-6 position is best incorporated early in the synthesis by using a pre-brominated pyridine (B92270) precursor to ensure regioselectivity. This is because direct bromination of the indolizine core can lead to a mixture of isomers and is often difficult to control.

This retrosynthetic strategy points towards two key precursors: a 5-bromo-2-substituted pyridine, which will form the pyridinium ylide, and methyl propiolate, which will act as the dipolarophile to introduce the methyl carboxylate group at the C-1 position.

Synthesis of Key Precursors and Intermediates

Synthesis of 5-Bromo-2-methylpyridine: A common starting material for the pyridine precursor is 5-bromo-2-methylpyridine. This can be synthesized via a multi-step process starting from diethyl malonate and 5-nitro-2-chloropyridine. The process involves a condensation reaction, followed by decarboxylation to yield 5-nitro-2-methylpyridine. Subsequent hydrogenation reduction of the nitro group affords 5-amino-2-methylpyridine. Finally, a Sandmeyer-type reaction, involving diazotization of the amino group followed by treatment with a bromide source, yields the desired 5-bromo-2-methylpyridine.

Synthesis of Methyl 2-(5-bromopyridin-2-yl)acetate: To form the pyridinium ylide, the methyl group of 5-bromo-2-methylpyridine needs to be functionalized. One common method is the conversion to methyl 2-(5-bromopyridin-2-yl)acetate. This can be achieved through various methods, including radical bromination of the methyl group followed by nucleophilic substitution with cyanide and subsequent hydrolysis and esterification.

Synthesis of Methyl Propiolate: Methyl propiolate is a commercially available reagent. It can be synthesized by the esterification of propiolic acid with methanol in the presence of an acid catalyst.

Indolizine Core Formation Strategies

With the key precursors in hand, the next step is the construction of the indolizine core. Several strategies can be employed for this transformation.

The [3+2] dipolar cycloaddition is a highly efficient method for the synthesis of indolizines. mdpi.comresearchgate.net This reaction, often referred to as the Tschitschibabin indolizine synthesis, involves the in-situ generation of a pyridinium ylide from a pyridinium salt, which then reacts with a dipolarophile.

In the context of synthesizing this compound, the synthesis would proceed as follows:

Quaternization: Methyl 2-(5-bromopyridin-2-yl)acetate is quaternized by reacting it with an alkylating agent, such as methyl iodide, to form the corresponding pyridinium salt.

Ylide Formation and Cycloaddition: The pyridinium salt is treated with a base (e.g., sodium hydride or a tertiary amine) to generate the pyridinium ylide in situ. This reactive intermediate then undergoes a [3+2] cycloaddition reaction with methyl propiolate. mdpi.comresearchgate.net The reaction is highly regioselective, with the electron-withdrawing carboxylate group of the dipolarophile directing the cycloaddition to yield the desired 1-carboxylated indolizine. Subsequent aromatization, often through oxidation, leads to the formation of this compound.

A similar cycloaddition reaction has been reported for the synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, where a pyridinium ylide was reacted with methyl propiolate in the presence of sodium hydride in THF. mdpi.comresearchgate.net

| Step | Reactants | Reagents | Product |

| 1 | Methyl 2-(5-bromopyridin-2-yl)acetate | Methyl Iodide | 1-(2-Methoxy-2-oxoethyl)-5-bromo-2-methylpyridinium iodide |

| 2 | Pyridinium salt, Methyl propiolate | Base (e.g., NaH) | This compound |

Annulation reactions provide an alternative route to the indolizine core. These typically involve the intramolecular cyclization of a suitably functionalized pyridine derivative. For the synthesis of the target molecule, this could involve a precursor where the side chain at the 2-position of the 5-bromopyridine contains the necessary atoms to form the five-membered ring. However, for this specific substitution pattern, the [3+2] dipolar cycloaddition is generally more direct and higher yielding.

Palladium-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis. A palladium-catalyzed, multicomponent synthesis of indolizines has been reported, which proceeds via the carbonylative coupling of 2-bromopyridines, imines, and alkynes. This method involves the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. While this demonstrates the utility of palladium catalysis in indolizine synthesis, for the specific target of this compound, the more classical [3+2] cycloaddition approach is often more straightforward.

Regioselective Bromination at the C-6 Position of the Indolizine Core

As outlined in the retrosynthetic analysis, the most effective strategy for achieving the C-6 bromo substitution is to utilize a pre-functionalized pyridine precursor, namely a 5-bromopyridine derivative. This approach circumvents the challenges associated with the direct and regioselective bromination of the indolizine ring.

Electrophilic substitution on the indolizine nucleus is known to be complex. The electron-rich nature of the ring system makes it susceptible to electrophilic attack, but the position of substitution is highly dependent on the existing substituents and the reaction conditions. Direct bromination of an indolizine-1-carboxylate could potentially lead to substitution at other positions, such as C-3, C-5, or C-7, resulting in a mixture of products that would require difficult separation. Therefore, introducing the bromine atom at the pyridine stage is the preferred and more controlled synthetic route.

Esterification at the C-1 Position

The introduction of the methyl carboxylate group at the C-1 position of the 6-bromoindolizine skeleton is a critical step in the synthesis of the target molecule. This is typically achieved not by esterifying a pre-formed indolizine carboxylic acid, but rather by incorporating the ester-bearing fragment during the construction of the indolizine ring itself. The most prominent and efficient method for this is the 1,3-dipolar cycloaddition reaction. chim.it

This reaction involves the formation of a pyridinium ylide from a suitably substituted pyridine, which then reacts with a dipolarophile. To obtain this compound, the process starts with a 5-bromopyridine derivative which generates the corresponding pyridinium ylide. This ylide then undergoes a [3+2] cycloaddition with an alkyne bearing a methyl ester group, such as methyl propiolate. This concerted reaction builds the five-membered pyrrole (B145914) ring fused to the pyridine ring, directly and regioselectively placing the methyl carboxylate group at the C-1 position of the newly formed indolizine core.

Alternatively, the Fischer-Speier esterification offers a classic, though potentially less direct, route. masterorganicchemistry.com This method would involve the synthesis of 6-bromoindolizine-1-carboxylic acid as a precursor. The carboxylic acid is then treated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comcommonorganicchemistry.com The reaction is an equilibrium process, and is driven towards the product, this compound, by using a large excess of methanol, which often serves as the solvent. masterorganicchemistry.com

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 5-Bromopyridinium ylide, Methyl propiolate | Base (e.g., K2CO3, Et3N), Organic solvent (e.g., DMF, Acetonitrile), Room temperature to moderate heat | High regioselectivity, Direct formation of the functionalized core |

| Fischer-Speier Esterification | 6-Bromoindolizine-1-carboxylic acid, Methanol, Acid catalyst (e.g., H2SO4) | Excess methanol as solvent, Reflux temperature | Classic, well-understood method for converting carboxylic acids to esters |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, particularly via the crucial 1,3-dipolar cycloaddition pathway, systematic optimization of reaction parameters is essential. Key variables include the choice of base, solvent, temperature, and reaction time. The optimization process aims to facilitate the efficient formation of the pyridinium ylide intermediate and its subsequent cycloaddition, while minimizing side reactions.

The choice of solvent significantly influences reaction rates and yields. Studies on analogous 1,3-dipolar cycloadditions show that polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile often provide good results. mdpi.com However, greener solvents such as ethanol may also be effective. mdpi.com The base is critical for the in situ generation of the ylide from its pyridinium salt precursor; inorganic bases like potassium carbonate or organic bases such as triethylamine are commonly employed. The optimal base and solvent combination often needs to be determined empirically for a specific set of substrates.

Temperature and reaction time are also interdependent. While some cycloadditions proceed efficiently at room temperature, others may require heating to overcome activation barriers. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation and prevent decomposition.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | Acetonitrile | 80 | 12 | Moderate |

| 2 | Et3N | Acetonitrile | 80 | 12 | Low |

| 3 | K2CO3 | DMF | 80 | 8 | Good |

| 4 | K2CO3 | Ethanol | Reflux | 18 | Moderate-Good |

| 5 | K2CO3 | DMF | Room Temp. | 24 | Good-Excellent |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of indolizine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netijnrd.org Several strategies are pertinent to the synthesis of this compound.

Microwave-Assisted Synthesis: One of the most effective green techniques is the use of microwave irradiation as an alternative to conventional heating. sphinxsai.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. ijnrd.orgresearchgate.net A one-pot, three-component reaction to form the indolizine core under microwave irradiation represents a significant improvement in efficiency and energy consumption. acs.org

Metal-Free Catalysis: Many traditional methods for synthesizing heterocyclic compounds rely on transition-metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. organic-chemistry.org Developing metal-free synthetic routes is a key goal of green chemistry. For indolizine synthesis, methods using organic catalysts or catalyst-free conditions, such as reactions initiated by non-toxic reagents like TEMPO or iodine, have been developed. organic-chemistry.orgorganic-chemistry.org These approaches avoid heavy metal waste and simplify product purification. researchgate.netresearchgate.netnih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable and environmentally benign approach. Lipases, such as those from Candida antarctica, have been successfully employed in the one-pot synthesis of indolizines. nih.gov These biocatalyzed reactions can be performed in aqueous media, eliminating the need for hazardous organic solvents. nih.gov The high selectivity of enzymes can also lead to purer products, and the reactions often proceed under mild temperature and pH conditions, further enhancing the green credentials of the synthesis. nih.govresearchgate.netresearchgate.net

Mechanistic Investigations of Reactivity and Transformation of Methyl 6 Bromoindolizine 1 Carboxylate

Reactivity Profiles of the Bromo Substituent at C-6

The bromine atom at the C-6 position, located on the π-deficient pyridine (B92270) ring of the indolizine (B1195054) nucleus, is anticipated to behave similarly to other aryl bromides, making it a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the fused bicyclic system, including the electron-withdrawing nature of the methyl carboxylate group at the C-1 position.

The C-6 bromo substituent serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds. mdpi.com The reaction involves the coupling of the bromoindolizine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chim.it The electron-withdrawing ester group at C-1 may influence the oxidative addition step, potentially facilitating the reaction. A typical catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide This table presents plausible conditions for the Suzuki coupling of Methyl 6-bromoindolizine-1-carboxylate based on general procedures for bromo-heterocycles.

| Parameter | Condition | Role in Reaction |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/H₂O, Toluene, or DMF | Solubilizes reactants and reagents |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers |

Heck Reaction: The Heck reaction would couple the bromoindolizine with an alkene, such as an acrylate or styrene, under palladium catalysis. This reaction typically proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination to form a substituted alkene.

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety by coupling the bromoindolizine with a terminal alkyne. The process is catalyzed by palladium and typically requires a copper(I) co-catalyst and an amine base. This method is highly valuable for synthesizing aryl-alkyne structures.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophilic coupling partner. While highly effective, the strong basicity and nucleophilicity of the Grignard reagent could pose a compatibility issue with the methyl ester group at C-1, potentially leading to side reactions unless performed at low temperatures.

Hiyama Coupling: This coupling involves an organosilane, which is activated by a fluoride source (like TBAF) or a base. The Hiyama coupling is often seen as a milder alternative to other cross-coupling reactions and may offer better functional group tolerance.

Nucleophilic aromatic substitution (SNAr) on the indolizine ring is generally challenging. However, the presence of an electron-withdrawing group can activate the ring for such transformations. openstax.org For this compound, the methyl ester at C-1 helps to stabilize the negative charge in the intermediate Meisenheimer complex, although its influence on the C-6 position is mediated through the bicyclic system. nih.gov

The reaction would require a strong nucleophile (e.g., alkoxides, amides) and likely elevated temperatures. The mechanism involves the addition of the nucleophile to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the bromide ion to restore aromaticity. openstax.org The regiochemistry of nucleophilic attack on the indolizine nucleus is typically favored at the C-5 position, especially when an electron-withdrawing group is present. chim.it Therefore, substitution at the C-6 position may require specific and potentially harsh reaction conditions.

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved through various methods. Catalytic hydrogenation, using hydrogen gas and a palladium on carbon (Pd/C) catalyst, is a common approach. Other methods include the use of reducing agents like tin hydrides or zinc dust in the presence of an acid. This reaction is useful for removing the bromine atom after it has served its purpose as a directing group or a handle for other transformations. Based on general reactivity, the C-Br bond should be readily cleaved under standard reductive conditions. chim.it

The bromo substituent at C-6 can be converted into an organometallic species, which can then be used in subsequent reactions with electrophiles.

Grignard Reagents: Formation of a Grignard reagent via reaction with magnesium metal is a possibility. However, the presence of the electrophilic methyl ester group on the same molecule would likely lead to immediate intramolecular reaction or intermolecular polymerization. Therefore, this approach would likely require protection of the ester group prior to the formation of the Grignard reagent.

Organolithium Intermediates: Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C), is a more common method for generating a nucleophilic carbon center from an aryl halide. The resulting 6-lithioindolizine derivative would be a powerful nucleophile. The low temperatures used for this reaction can often prevent side reactions with the ester group, allowing the organolithium intermediate to be trapped by an external electrophile (e.g., CO₂, aldehydes, alkyl halides).

Table 2: Plausible Organometallic Intermediate Formation and Subsequent Reaction

| Step | Reagent | Temperature | Intermediate/Product | Purpose |

| 1. Lithiation | n-Butyllithium | -78 °C | Methyl 6-lithioindolizine-1-carboxylate | Formation of a potent nucleophile |

| 2. Electrophilic Quench | CO₂ (gas), then H⁺ workup | -78 °C to RT | Indolizine-1,6-dicarboxylic acid, 1-methyl ester | Introduction of a carboxylic acid group |

Reactivity of the Methyl Ester Group at C-1

The methyl ester at the C-1 position is located on the π-excessive pyrrole-like ring. Its reactivity is typical of aromatic esters, primarily involving nucleophilic acyl substitution.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-mediated hydrolysis (saponification): This is typically an irreversible process involving the attack of a hydroxide ion on the carbonyl carbon. The reaction generally follows second-order kinetics, being first order in both the ester and the hydroxide ion. The resulting carboxylate is deprotonated under basic conditions, driving the reaction to completion.

Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The kinetics of this reaction are more complex but are typically treated as pseudo-first-order if the concentration of water and acid remains high and constant.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess, or one of the products (e.g., methanol) is removed as it is formed. The kinetics of transesterification can be modeled similarly to hydrolysis, with the alcohol reactant acting as the nucleophile instead of water. nih.govmdpi.com

Reduction Reactions (e.g., Bouveault-Blanc Reduction, Complex Metal Hydride Reductions)

The ester functionality at the C1 position of this compound is a key site for chemical modification, particularly through reduction reactions to yield the corresponding primary alcohol, (6-bromoindolizin-1-yl)methanol. This transformation is crucial for introducing new functionalities and for the synthesis of various indolizine-based compounds.

Bouveault-Blanc Reduction: The Bouveault-Blanc reduction is a classic organic reaction that reduces esters to primary alcohols using metallic sodium in the presence of an absolute alcohol, typically ethanol. alfa-chemistry.comwikipedia.orgchemistnotes.com This dissolving metal reduction provides a cost-effective alternative to hydride-based reductions, particularly in industrial applications. alfa-chemistry.comslideshare.net The reaction proceeds through a single-electron transfer mechanism from the sodium metal to the carbonyl group of the ester. wikipedia.org

Although specific studies applying the Bouveault-Blanc reduction directly to this compound are not extensively documented in the literature, the general mechanism is applicable. The reaction would involve the transfer of four equivalents of sodium to the ester, with ethanol serving as the proton source. wikipedia.org However, this method requires vigorous, anhydrous conditions and carries a significant risk of fire, which has led to its decreased use in laboratory-scale synthesis in favor of safer, more modern reagents. wikipedia.orgslideshare.net Modifications, such as encapsulating the alkali metal in silica gel, have been developed to improve safety and yield, making the conditions competitive with hydride reductions. semanticscholar.org

Complex Metal Hydride Reductions: Complex metal hydrides are highly efficient reagents for the reduction of esters to primary alcohols. The most common of these are Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). libretexts.orgpharmaguideline.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful and reactive reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. pharmaguideline.comyoutube.com Its reaction with this compound would proceed via nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org The hydride ion (H⁻) first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alkoxide, which is then protonated during aqueous workup to yield the final alcohol product. youtube.comuniurb.it Due to its high reactivity, LiAlH₄ must be used in anhydrous ethereal solvents and reacts violently with water. pharmaguideline.com

Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent than LiAlH₄. pharmaguideline.com It readily reduces aldehydes and ketones but is generally slow to react with esters under standard conditions. pharmaguideline.comuniurb.it To reduce an ester like this compound with NaBH₄, the reaction typically requires higher temperatures or the use of a co-solvent like methanol, which can activate the ester. The selectivity of NaBH₄ is advantageous in molecules with multiple functional groups, as it can selectively reduce an aldehyde or ketone without affecting an ester group. pharmaguideline.com

The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule. While LiAlH₄ ensures a complete and rapid reduction of the ester, NaBH₄ offers a milder alternative where chemoselectivity is required.

| Reducing Agent | Reactivity with Esters | Typical Solvents | Key Considerations |

|---|---|---|---|

| Sodium / Ethanol (Bouveault-Blanc) | Effective | Absolute Ethanol, Butanol | Requires anhydrous conditions; fire hazard. wikipedia.orgslideshare.net |

| Lithium Aluminum Hydride (LiAlH₄) | High | Anhydrous Ether, THF | Very powerful, unselective; reacts violently with water. pharmaguideline.com |

| Sodium Borohydride (NaBH₄) | Low to Moderate | Methanol, Ethanol | Milder, more selective; may require heat for ester reduction. pharmaguideline.com |

Amidation and Other Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acid derivatives, including esters like this compound. masterorganicchemistry.comyoutube.com These reactions involve the replacement of the methoxy group (-OCH₃) with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate formed by the nucleophile's attack on the carbonyl carbon, followed by the elimination of the leaving group. youtube.comuomustansiriyah.edu.iq

Amidation: The conversion of the methyl ester to an amide (amidation) is a synthetically important transformation, as the amide functional group is a core component of many biologically active molecules and pharmaceuticals. researchgate.netnih.gov Direct reaction of this compound with an amine is possible but often requires harsh conditions (high temperature and pressure) and can be inefficient.

More commonly, amidation is achieved using coupling reagents that activate the carboxylate. While these are typically used for carboxylic acids, related methods can be applied to esters. One efficient modern method involves the direct coupling of metal carboxylate salts with amines using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base. nih.govorganic-chemistry.org This protocol is highly efficient, often proceeding to completion in a few hours at room temperature and giving products in good to excellent yields. researchgate.netnih.gov This method is particularly valuable for substrates where the corresponding carboxylic acid is unstable. nih.gov

For this compound, a two-step sequence would be most effective:

Saponification: The ester is first hydrolyzed to the corresponding carboxylate salt using a base like sodium hydroxide. This is a standard nucleophilic acyl substitution where the hydroxide ion is the nucleophile. masterorganicchemistry.com

Amide Coupling: The resulting sodium 6-bromoindolizine-1-carboxylate is then coupled with a desired primary or secondary amine using a coupling agent like HBTU or DCC (dicyclohexylcarbodiimide). libretexts.org

Other Nucleophilic Acyl Substitution Reactions:

Transesterification: The methoxy group can be exchanged for a different alkoxy group by reacting the ester with another alcohol in the presence of an acid or base catalyst. If the pKa values of the incoming and outgoing alcohols are similar, a large excess of the new alcohol is typically used to drive the equilibrium toward the desired product. masterorganicchemistry.com

Reaction with Grignard Reagents: Acid chlorides react with two equivalents of a Grignard reagent to produce tertiary alcohols. uomustansiriyah.edu.iq While esters are less reactive, they can also react with Grignard reagents in a similar fashion, yielding a tertiary alcohol where two identical alkyl groups from the Grignard reagent have been added to the carbonyl carbon.

Reactivity of the Indolizine Ring System

The indolizine ring is an aromatic, electron-rich heterocyclic system with a delocalized 10π-electron system. researchgate.net This aromaticity governs the reactivity of the heterocyclic framework.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds like indolizine. wikipedia.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.com The general mechanism involves the attack of the π-electron system on the electrophile to form a resonance-stabilized cationic intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. wikipedia.orglumenlearning.com

For the indolizine core, the positions of electrophilic attack are highly regioselective. The five-membered pyrrole-like ring is significantly more electron-rich and thus more reactive towards electrophiles than the six-membered pyridine-like ring. Theoretical and experimental studies show that electrophilic attack occurs preferentially at the C1 and C3 positions. chim.it

In this compound, the C1 position is already substituted with the carboxylate group. Therefore, electrophilic attack is expected to occur predominantly at the C3 position . The electron-withdrawing nature of the methyl carboxylate group at C1 would further deactivate the C2 position, reinforcing the preference for C3. The bromine atom at C6 on the six-membered ring has a deactivating inductive effect but its lone pairs can participate in resonance, directing ortho and para. However, the inherent high reactivity of the five-membered ring generally overrides the directing effects of substituents on the six-membered ring.

Common SEAr reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using a Lewis acid catalyst like AlCl₃. makingmolecules.com

Nucleophilic Additions to the Indolizine Core

While less common than electrophilic substitution for aromatic systems, nucleophilic additions to the indolizine core can occur, particularly when catalyzed by Lewis acids or in the synthesis of complex alkaloids. researchgate.net Indolizines can act as nucleophiles in Friedel-Crafts type reactions. researchgate.netacs.org Recent studies have demonstrated the regioselective C1-functionalization of indolizines via a Brønsted acid-catalyzed aza-Friedel−Crafts reaction, which proceeds under thermodynamic control. acs.orgacs.org

The generation of "indolynes" (aryne derivatives of indoles) creates highly electrophilic centers that readily undergo nucleophilic addition. nih.gov This approach allows for the introduction of nucleophiles onto the benzenoid ring of the indole system, a strategy that could be conceptually extended to the pyridine ring of indolizine. nih.gov

Oxidation and Reduction Chemistry of the Heterocyclic Framework

The aromatic indolizine ring can undergo oxidation and reduction, leading to partial or full saturation of the heterocyclic system. These transformations are important for synthesizing indolizine-based natural products and alkaloids, which often feature a reduced indolizidine core. chemicalbook.com

Reduction: The reduction of the indolizine core is a key strategy for the synthesis of alkaloids. chim.it

Catalytic Hydrogenation: Heterogeneous hydrogenation using catalysts like Rh/Al₂O₃ can be used to partially or fully reduce the indolizine ring. Studies on substituted indolizines have shown that this process can be highly diastereoselective, sometimes proceeding under kinetic control to form specific stereoisomers. nih.gov

Birch Reduction: Regioselective partial reduction of indolizines can be achieved under Birch conditions (sodium or lithium in liquid ammonia with an alcohol). chim.it

Complete Reduction: Reduction of 2,5-diphenylindolizine with rhenium heptasulfate has been shown to afford the fully saturated octahydroindolizine nucleus. chim.it

Oxidation: Oxidation of the indolizine ring is less common but can be achieved. For example, oxidation of a 3-nitroso-2-methylindolizine can yield the corresponding 3-nitro-2-methylindolizine. chim.it The indolizine ring can also be involved in oxidative aromatization steps during its synthesis. organic-chemistry.org

Studies on Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions.

Recent research has highlighted that the regioselectivity of reactions on the indolizine ring can be under either kinetic or thermodynamic control. For example, a Brønsted acid-catalyzed aza-Friedel−Crafts reaction of indolizines with 3-hydroxyisoindolinones was found to be under thermodynamic control , leading to exclusive C1-functionalization. acs.orgacs.org In contrast, a study on the heterogeneous hydrogenation of a substituted indolizine suggested that the formation of the observed product was under kinetic control , as the thermodynamically more stable product was not formed. nih.gov The computed difference in activation barriers indicated a preference for the kinetic product. nih.gov

Kinetic studies on the nitration of 1-methyl-2-phenylindolizine have confirmed that the reaction involves an attack on the conjugate acid of the indolizine. chim.it Such studies provide insight into the reactive species and the rate-determining steps of electrophilic substitution on the indolizine nucleus.

| Reaction Type | Controlling Factor | Observation | Reference |

|---|---|---|---|

| aza-Friedel−Crafts Reaction | Thermodynamic | Leads to the more stable C1-substituted product. | acs.orgacs.org |

| Heterogeneous Hydrogenation | Kinetic | Forms the product with the lower activation energy barrier, not the most stable isomer. | nih.gov |

| Nitration | Kinetic | Reaction proceeds via attack on the protonated indolizine. | chim.it |

Advanced Derivatization Strategies and Analogue Synthesis of Methyl 6 Bromoindolizine 1 Carboxylate

Functionalization via the Bromo Group at C-6

The bromo group at the C-6 position of the indolizine (B1195054) core is a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring facilitates these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of Methyl 6-bromoindolizine-1-carboxylate, a Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids or esters can be employed to synthesize 6-aryl- or 6-heteroarylindolizine derivatives. Typical reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like a mixture of dioxane and water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 90 |

Heck-Mizoroki Reaction: The Heck reaction allows for the arylation or vinylation of the C-6 position by coupling with an alkene. This reaction is typically catalyzed by a palladium(0) species and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. This strategy can be used to introduce unsaturated side chains, which can be further modified.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-cocatalyzed reaction between the 6-bromoindolizine and a terminal alkyne provides a direct route to 6-alkynylindolizine derivatives. These products can serve as precursors for the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds at the C-6 position can be achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the coupling of the bromoindolizine with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles, leading to the synthesis of 6-aminoindolizine derivatives.

Table 2: Overview of C-6 Functionalization Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) or Pd(II) | 6-Aryl/Heteroaryl |

| Heck-Mizoroki | Alkene | Pd(0) | 6-Alkenyl |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) | 6-Alkynyl |

Functionalization via the Ester Group at C-1

The methyl ester group at the C-1 position provides another site for chemical modification, allowing for the introduction of a variety of functional groups through classical ester transformations.

Hydrolysis and Amide Coupling: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. The resulting indolizine-1-carboxylic acid is a versatile intermediate for the synthesis of amide derivatives. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), can be employed to couple the carboxylic acid with a diverse range of amines, leading to the formation of indolizine-1-carboxamides. nih.gov

Reduction to Alcohol: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting (indolizin-1-yl)methanol can be further functionalized, for example, by oxidation to the corresponding aldehyde or by conversion to a leaving group for nucleophilic substitution reactions.

Conversion to other Functional Groups: The ester can be converted into other functional groups. For instance, treatment with a Grignard reagent can lead to the formation of tertiary alcohols.

Table 3: Transformations of the C-1 Ester Group

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or LiOH | Carboxylic Acid |

| Amide Coupling | Amine, EDC/HOBt | Amide |

| Reduction | LiAlH₄ or DIBAL-H | Alcohol |

Introduction of Additional Functionalities onto the Indolizine Core

Beyond the modification of the existing bromo and ester groups, additional functionalities can be introduced directly onto the indolizine ring system. The π-rich nature of the five-membered ring makes it susceptible to electrophilic substitution, primarily at the C-3 position.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce substituents at the C-3 position of the indolizine core, provided the position is unsubstituted. The directing effects of the existing substituents will influence the regioselectivity of these reactions.

Lithiation and Subsequent Electrophilic Quench: Direct metallation of the indolizine ring, followed by quenching with an electrophile, offers a powerful method for regioselective functionalization. The choice of the organolithium reagent and reaction conditions can control the site of lithiation.

Synthesis of Isomeric and Homologous Indolizine Carboxylates (e.g., Methyl 8-bromoindolizine-2-carboxylate)

The synthesis of isomeric indolizine carboxylates, such as Methyl 8-bromoindolizine-2-carboxylate, requires a different synthetic approach starting from appropriately substituted pyridine precursors. A common strategy for the synthesis of the indolizine core is the Tschitschibabin reaction.

For the synthesis of Methyl 8-bromoindolizine-2-carboxylate, a plausible route would involve the reaction of a 3-bromopyridine derivative with a suitable three-carbon component that can form the five-membered ring and introduce the methyl carboxylate at the C-2 position. For instance, the reaction of 3-bromopicolinaldehyde with methyl acrylate in the presence of a base like DABCO can yield a key intermediate, which upon further reaction and cyclization, can lead to the desired 8-bromoindolizine-2-carboxylate. google.com This approach is analogous to the synthesis of 8-chloroindolizine-2-carboxylic acid described in the patent literature. google.com

Table 4: General Synthetic Strategies for Isomeric Indolizine Carboxylates

| Isomer Target | Key Pyridine Precursor | Key Reagent for Pyrrole (B145914) Ring Formation |

|---|---|---|

| 8-Bromo-2-carboxylate | 3-Bromopicolinaldehyde | Methyl acrylate |

Exploration of Stereoselective Synthetic Approaches for Indolizine Derivatives

The development of stereoselective methods for the synthesis of indolizine derivatives is an area of growing interest, particularly for applications in medicinal chemistry. While the aromatic indolizine core is planar, the introduction of substituents with stereocenters or the creation of atropisomers can lead to chiral molecules with distinct biological activities.

Catalytic Asymmetric Functionalization: Chiral catalysts can be employed to achieve enantioselective functionalization of the indolizine core. For example, chiral phosphoric acids have been used to catalyze the asymmetric Friedel-Crafts reaction of indolizines with various electrophiles, leading to the formation of enantioenriched products. researchgate.net Synergistic catalysis, combining two different chiral metal catalysts, has also been shown to be effective in constructing chiral indolizine derivatives with multiple stereocenters. semanticscholar.org

Diastereoselective Reactions: Substrate-controlled diastereoselective reactions can be employed when a chiral center is already present in the starting material or is introduced in an early step.

Synthesis of Atropisomers: The synthesis of atropisomeric indolizines, which are chiral due to restricted rotation around a single bond, represents another frontier in the stereoselective synthesis of this class of compounds. Chiral catalysts can be used to control the formation of a specific atropisomer.

It is important to note that much of the research on the stereoselective synthesis in this area has focused on the synthesis of the saturated indolizidine alkaloid core. However, the principles of asymmetric catalysis are increasingly being applied to the functionalization of the aromatic indolizine ring system.

Spectroscopic and Structural Analysis of this compound Fails to Yield Specific Data

A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound this compound has proven unsuccessful. Despite targeted searches for detailed research findings and specific data points across various analytical methodologies, no publicly available information corresponding to this exact molecule could be located.

The intended analysis was to be structured around a detailed examination of the compound's spectroscopic and structural properties, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. However, the necessary experimental data to populate these sections—such as chemical shifts for ¹H and ¹³C NMR, correlation peaks for 2D NMR, exact mass-to-charge ratios for HRMS, vibrational frequencies for IR, absorption maxima for UV-Vis, and crystallographic parameters—are not available in the public domain.

While searches did yield data for structurally related compounds, such as isomers (e.g., Methyl 6-bromoindolizine-2-carboxylate) and other bromo-substituted indole or indene derivatives, this information is not applicable. Spectroscopic and structural data are highly specific to the unique arrangement of atoms and bonds within a particular molecule. Extrapolating data from related but distinct compounds would be scientifically inaccurate and lead to a misrepresentation of the properties of this compound.

Consequently, the generation of a scientifically accurate article focusing solely on the advanced spectroscopic and structural characterization of this compound is not possible at this time due to the absence of foundational research data.

Computational and Theoretical Chemistry Studies on Methyl 6 Bromoindolizine 1 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 6-bromoindolizine-1-carboxylate, these studies would provide a foundational understanding of its stability and reactivity.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the ester group in this compound, can exist in multiple conformations. Conformational analysis would involve scanning the potential energy surface by rotating the relevant dihedral angles to identify the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding the molecule's preferred shape in different environments. No such detailed conformational analysis or energy landscape has been published for this specific compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can elucidate the mechanisms of chemical reactions by identifying intermediates and characterizing the transition states that connect them. For a compound like this compound, this could involve modeling its synthesis (e.g., via 1,3-dipolar cycloaddition) or its participation in further reactions (e.g., Suzuki coupling at the bromine position). These calculations provide activation energies and reaction thermodynamics. Research into reaction pathways exists for the general synthesis of indolizines, but specific transition state characterization involving this compound is not documented.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insight into the behavior of a molecule over time, considering its interactions with a solvent or a biological macromolecule. An MD simulation of this compound could reveal its solvation properties, flexibility, and intermolecular interactions. Such simulations are often employed in drug discovery to study the stability of a ligand within a protein's binding site. There are no published MD simulation studies focusing on the dynamic behavior of this compound.

Exploration of Non Biological/medical Applications of Methyl 6 Bromoindolizine 1 Carboxylate

Materials Science Applications

The field of materials science constantly seeks novel organic molecules with tunable electronic and photophysical properties. The indolizine (B1195054) scaffold, a nitrogen-containing heterocyclic system, presents an interesting platform for the development of advanced materials.

The indolizine ring system is isoelectronic with indole but possesses a different distribution of π-electrons, which can lead to distinct electronic properties. While direct studies on Methyl 6-bromoindolizine-1-carboxylate in organic electronics are not available, the general characteristics of indolizine derivatives suggest their potential. The extended π-conjugation in the indolizine core can facilitate charge transport, a crucial property for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The presence of the bromo and methyl carboxylate substituents can further modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing efficient electronic devices.

Indolizine derivatives are known to exhibit fluorescence, a property that is highly sensitive to the nature and position of substituents on the heterocyclic ring. The inherent photoluminescence of the indolizine core can be tuned by the introduction of electron-withdrawing or electron-donating groups. The 6-bromo and 1-carboxylate groups on the indolizine ring of this compound are expected to influence its photophysical properties, potentially leading to materials with interesting emission characteristics for applications in fluorescent probes and lighting technologies. Research on related indolizine structures has demonstrated their utility as components in luminescent materials.

The potential for this compound to act as a monomer in polymerization reactions is an area that warrants investigation. While there is no specific research on the polymerization of this compound, the presence of the reactive bromo group could, in principle, be utilized in cross-coupling polymerization reactions, such as Suzuki or Stille coupling, to create novel conjugated polymers. These polymers could possess unique electronic and optical properties derived from the repeating indolizine units, making them candidates for applications in organic electronics and sensors.

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atom in the indolizine ring and the oxygen atoms of the carboxylate group in this compound provide potential coordination sites for metal ions. This makes the compound a candidate for use as a ligand in coordination chemistry. Transition metal carboxylate complexes are a well-established class of compounds with diverse applications in catalysis, magnetism, and materials science.

The geometry and electronic properties of the resulting metal complexes would be dictated by the coordination mode of the ligand and the nature of the metal ion. The indolizine nitrogen can act as a monodentate or bridging ligand, while the carboxylate group can coordinate in a monodentate, bidentate, or bridging fashion. The formation of stable metal complexes with specific geometries could lead to materials with interesting catalytic or magnetic properties. The design of ligands is crucial for creating metal complexes with desired functionalities, and the rigid structure of the indolizine core could provide a predictable framework for constructing complex coordination architectures.

Chemosensing and Molecular Recognition Systems

The development of chemosensors for the selective detection of ions and molecules is a significant area of research. The indolizine scaffold, with its electron-rich nature, can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to molecular recognition.

The fluorescence of indolizine derivatives can be sensitive to the presence of specific analytes. The binding of a target molecule or ion to a sensor molecule containing the this compound unit could lead to a detectable change in its fluorescence intensity or wavelength. The carboxylate group could act as a binding site for cations, while the aromatic system could interact with other molecules through π-π interactions. Although no specific chemosensing applications of this compound have been reported, the structural features of the molecule suggest its potential as a building block for the design of new chemosensors and molecular recognition systems. Further research is needed to explore and realize the potential of this compound in these non-biological applications.

Q & A

Q. What are the common synthetic routes for Methyl 6-bromoindolizine-1-carboxylate, and how are reaction conditions optimized?

Answer: Synthesis typically involves bromination of an indolizine precursor. One approach uses palladium-catalyzed cross-coupling reactions to introduce the bromine atom at the 6-position, as seen in analogous brominated heterocycles . Optimization includes:

- Temperature control : Refluxing in tetrahydrofuran (THF) or dichloromethane (DCM) ensures complete conversion .

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ is often employed for efficient bromine insertion .

- Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization improves yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer: Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselective bromination and ester group integrity (e.g., δ ~3.9 ppm for methyl ester protons) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z ≈ 255–268 for similar brominated indolizines) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming stereochemistry .

Advanced Research Questions

Q. How do substituents on the indolizine core influence reactivity in cross-coupling reactions?

Answer:

- Bromine as a directing group : The 6-bromo substituent facilitates Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions at this position .

- Ester group effects : The methyl ester at the 1-position stabilizes intermediates via resonance, but may sterically hinder reactions at adjacent sites .

- Comparative studies : Brominated indoles (e.g., 6-bromo-1-methylindole-3-carboxylic acid) show lower reactivity than indolizines due to reduced π-conjugation .

Q. What computational strategies predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) by analyzing hydrogen bonding and hydrophobic interactions .

- QSAR studies : Quantitative structure-activity relationships correlate electronic properties (e.g., Hammett σ values of the bromine substituent) with inhibitory activity .

- MD simulations : Assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Dose-response analysis : Validate activity trends using IC₅₀/EC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular viability) .

- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

- Control experiments : Include analogs (e.g., non-brominated indolizines) to isolate the bromine’s role in activity .

Methodological Considerations

Q. What purification strategies mitigate byproduct formation during synthesis?

Answer:

Q. How is crystallographic data processed to confirm the compound’s structure?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.